

4-chloro-N,N-dimethylhydrazone solubility data

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Compound of Interest

Compound Name: 4-chlorobenzaldehyde
N,N-dimethylhydrazone

Cat. No.: B11726222

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An In-depth Technical Guide to the Solubility of 4-chloro-N,N-dimethylhydrazone

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-chloro-N,N-dimethylhydrazone. Recognizing the scarcity of publicly available solubility data for this specific compound, this document emphasizes methodology, theoretical principles, and practical insights. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications in process development, formulation, and analytical chemistry. The guide details the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and discusses the critical factors influencing this key physicochemical property. For the purposes of this guide, "4-chloro-N,N-dimethylhydrazone" will refer to the compound formed from the condensation of 4-chlorobenzaldehyde and N,N-dimethylhydrazine, also known as **4-Chlorobenzaldehyde N,N-dimethylhydrazone**.

Introduction: The Significance of Hydrazones and Their Solubility

N,N-dimethylhydrazones are versatile synthetic intermediates, widely employed in modern organic chemistry for the construction of carbon-carbon bonds with high positional and stereochemical selectivity.[1] The introduction of a 4-chlorophenyl moiety can significantly modulate a molecule's biological activity and physicochemical properties, making compounds like 4-chloro-N,N-dimethylhydrazone valuable building blocks in medicinal chemistry and materials science.

Solubility is a critical, often rate-limiting, parameter in drug discovery and development. It directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of its formulation and large-scale synthesis. An accurate understanding of a compound's behavior in various solvent systems is therefore not merely academic but a fundamental prerequisite for its successful application. This guide provides the necessary tools to establish a comprehensive solubility profile for 4-chloro-N,N-dimethylhydrazone.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of 4-chloro-N,N-dimethylhydrazone dictates its solubility, which is governed by the principle of "like dissolves like." The molecule can be dissected into distinct regions influencing its polarity:

- **Non-polar Region:** The chlorophenyl ring is hydrophobic and will favor interactions with non-polar, aromatic, or chlorinated solvents.
- **Polar Region:** The N,N-dimethylhydrazone moiety ($-\text{CH}=\text{N}-\text{N}(\text{CH}_3)_2$) contains nitrogen atoms with lone pairs of electrons, capable of acting as hydrogen bond acceptors. This region contributes to the molecule's polarity.

This dual nature suggests that 4-chloro-N,N-dimethylhydrazone will exhibit limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity or those capable of specific interactions.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₉ H ₁₁ ClN ₂	Based on structure of 4-chlorobenzaldehyde + N,N-dimethylhydrazine
Molecular Weight	~182.65 g/mol	Sum of atomic weights
Polarity	Moderately Polar	Balance between the non-polar chlorophenyl ring and the polar hydrazone group.
Hydrogen Bonding	Acceptor	Nitrogen atoms in the hydrazone group can accept hydrogen bonds.
Predicted Water Solubility	Low	The hydrophobic surface area of the chlorophenyl group dominates.
Predicted Organic Solvent Solubility	Moderate to High	Expected to be soluble in solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO). ^[2]

Experimental Protocol for Solubility Determination

The most reliable method for determining thermodynamic solubility is the isothermal shake-flask method. This protocol establishes a self-validating system to ensure equilibrium is reached and results are accurate.

Materials and Equipment

- 4-chloro-N,N-dimethylhydrazone (analytical grade)
- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, toluene) of HPLC grade or higher
- Analytical balance (± 0.01 mg)

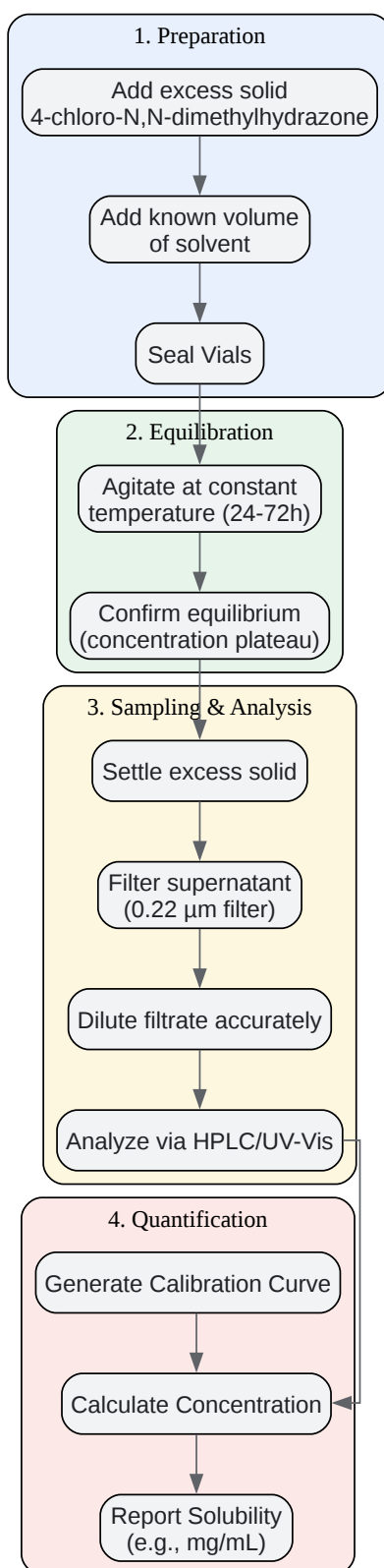
- Glass vials with PTFE-lined screw caps
- Constant temperature orbital shaker or water bath
- Calibrated volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of solid 4-chloro-N,N-dimethylhydrazone to several vials (working in triplicate for each solvent is recommended). An amount that is visibly in excess after equilibration is crucial.
 - Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
 - Tightly seal the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).
 - Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.
 - Causality Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should plateau, indicating that the solution is saturated.
- Sample Preparation and Analysis:

- Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a 0.22 μm syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.
- Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. A dilution factor of 100 or 1000 is common.
- Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.[3]
- Quantification:
 - Prepare a calibration curve using standard solutions of 4-chloro-N,N-dimethylhydrazine of known concentrations in the same solvent.
 - Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
 - Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
- Data Reporting:
 - Express the solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L).
 - Repeat the entire experiment at different temperatures to understand the thermodynamic properties of the dissolution process.

Visualization of Experimental Workflow



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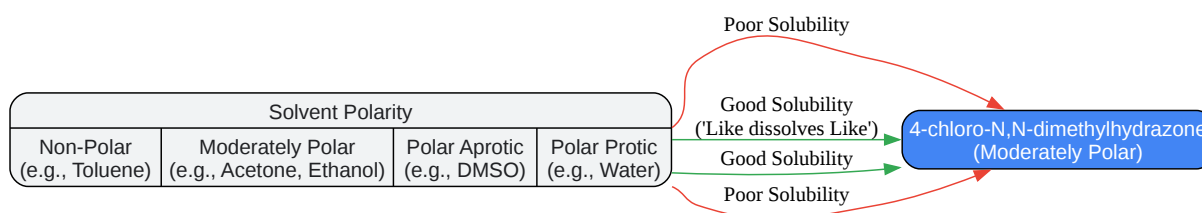
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

The solubility of 4-chloro-N,N-dimethylhydrazone is not a single value but is highly dependent on environmental conditions.

Solvent Choice

The choice of solvent is paramount. A systematic approach involves testing a range of solvents with varying polarities.



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Caption: The "Like Dissolves Like" Principle Applied to Solvent Selection.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4][5] This relationship is crucial for developing crystallization and purification protocols. Plotting solubility versus temperature can provide valuable thermodynamic data, such as the enthalpy of dissolution.

pH

The basicity of the hydrazone nitrogen atoms means that the solubility of 4-chloro-N,N-dimethylhydrazone can be pH-dependent. In acidic aqueous solutions, the nitrogen atoms can be protonated to form a more polar and, therefore, more water-soluble salt. This is a key consideration for pharmaceutical formulations and for designing extraction and purification procedures.

Conclusion

While direct, published solubility data for 4-chloro-N,N-dimethylhydrazone is not readily available, this guide provides the complete theoretical and practical framework necessary for its determination. By applying the principles of "like dissolves like" and employing the robust shake-flask methodology, researchers can generate the high-quality, reliable solubility data essential for advancing their research. Understanding the influence of solvent, temperature, and pH is critical for controlling the compound's behavior in experimental and manufacturing settings. The protocols and insights provided herein serve as a self-validating system to ensure scientific integrity and accelerate development timelines.

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